Mubritinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

ErbB2/HER2 Inhibition

ErbB2, also known as HER2, is a protein found on the surface of some cancer cells. Overexpression of ErbB2 is associated with more aggressive cancers and poorer prognosis. Mubritinib acts as an inhibitor of ErbB2, blocking its signaling pathways that promote cancer cell growth and survival. This makes Mubritinib a potential candidate for targeted cancer therapy [1].

Source

[1] Linking Cellular Metabolism to Hematological Malignancies (NCBI Bookshelf)()

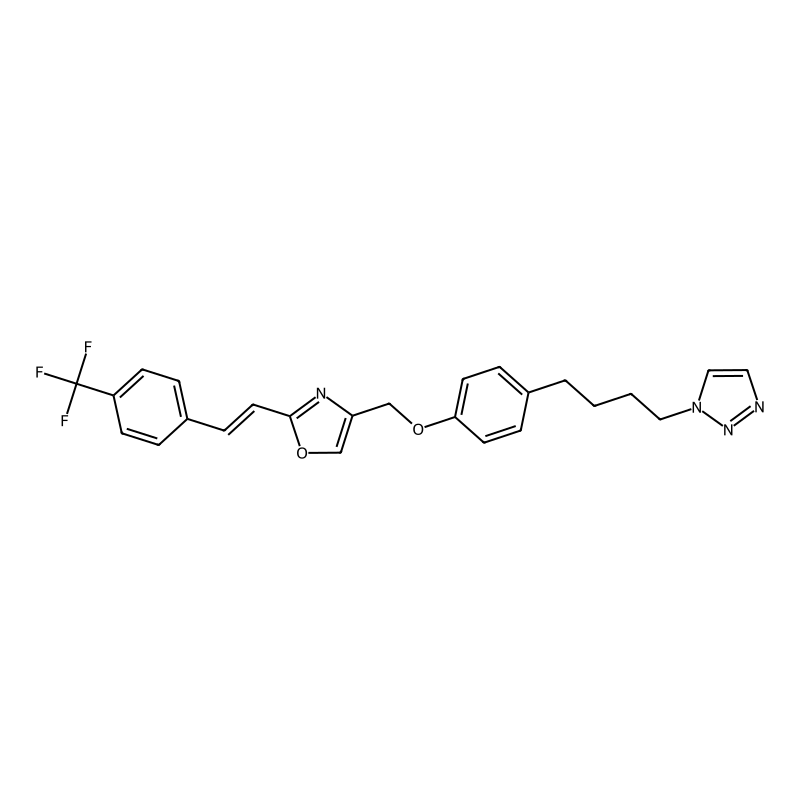

Mubritinib is an investigational small molecule with the chemical formula . It was originally developed as a selective inhibitor of receptor tyrosine kinases, particularly targeting the human epidermal growth factor receptor 2. Recent studies have revealed that mubritinib also inhibits the mitochondrial electron transport chain complex I, making it a compound of interest in cancer research and treatment due to its dual mechanisms of action .

- Mubritinib acts as a selective inhibitor of HER2/ErbB2, a protein that plays a crucial role in cell growth and survival in some cancers [].

- By binding to the HER2/ErbB2 protein, Mubritinib is thought to hinder its signaling pathways, thereby inhibiting tumor cell proliferation [].

- The exact mechanisms by which Mubritinib interacts with HER2/ErbB2 and disrupts its signaling require further investigation.

- Since Mubritinib did not progress beyond Phase I clinical trials, detailed safety data in humans is not available.

- In general, protein kinase inhibitors can have various side effects, and further research would be needed to determine the specific risks associated with Mubritinib [].

- As a research chemical, Mubritinib should be handled with appropriate safety precautions, following standard laboratory protocols for potentially hazardous materials.

Mubritinib functions primarily through the inhibition of complex I in the electron transport chain. It binds to the ubiquinone-binding site, preventing the reduction of ubiquinone and thus inhibiting ATP production in cells. This inhibition is linked to its 1,2,3-triazole moiety, which is crucial for its activity against complex I . The compound's structure allows it to interact with various cellular components, leading to significant biochemical changes within treated cells.

Mubritinib exhibits notable biological activities, particularly in cancer cell lines. It has been shown to induce cell cycle arrest and apoptosis in KSHV-positive primary effusion lymphoma cells by inhibiting LANA binding to KSHV DNA. This leads to a reduction in tumor cell proliferation and viability . Additionally, it alters metabolic parameters such as ATP/ADP and ATP/AMP ratios, indicating its impact on cellular energy metabolism .

The synthesis of mubritinib involves several key steps:

- Friedel–Crafts Acylation: This step introduces acyl groups into aromatic rings.

- Click Chemistry: Utilizing azide-alkyne cycloaddition to form triazole linkages.

- Reduction Reactions: These are employed to modify functional groups within the compound.

- Final Assembly: The various intermediates are combined through specific reactions under controlled conditions to yield mubritinib .

Mubritinib is currently being investigated for its potential applications in treating various cancers, including lung, renal, breast, ovarian, and pancreatic neoplasms. Its ability to inhibit both receptor tyrosine kinases and mitochondrial function positions it as a promising candidate for combination therapies aimed at enhancing anti-cancer efficacy while mitigating resistance mechanisms .

Studies have demonstrated that mubritinib interacts with multiple cellular pathways beyond its primary targets. It activates several downstream signaling cascades such as RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell survival and proliferation. Furthermore, it has been shown to phosphorylate proteins involved in cellular signaling, thereby influencing various biological processes including migration and apoptosis .

Mubritinib shares structural similarities with several other compounds that also target mitochondrial functions or receptor tyrosine kinases. Here are some similar compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Rotenone | Inhibits complex I of the electron transport chain | Natural product; used as a pesticide |

| Deguelin | Inhibits mitochondrial complex I | Derived from plants; anti-cancer properties |

| Erlotinib | Inhibitor of epidermal growth factor receptor | Selective for EGFR; primarily used in lung cancer treatment |

| Lapatinib | Dual inhibitor of epidermal growth factor receptors | Targets both HER2 and EGFR; used in breast cancer therapy |

Mubritinib is unique due to its dual action on both receptor tyrosine kinases and mitochondrial functions, which may enhance its therapeutic potential compared to other compounds that focus solely on one mechanism .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

EGFR family

ERBB2 (HER2, CD340) [HSA:2064] [KO:K05083]

Other CAS

Wikipedia

Dates

2. Anastassiadis, Theonie; Deacon, Sean W.; Devarajan, Karthik; Ma, Haiching; Peterson, Jeffrey R.Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology (2011), 29(11), 1039-1045.

3. Grinshtein, Natalie; Datti, Alessandro; Fujitani, Mayumi; Uehling, David; Prakesch, Michael; Isaac, Methvin; Irwin, Meredith S.; Wrana, Jeffrey L.; Al-Awar, Rima; Kaplan, David R. Small Molecule Kinase Inhibitor Screen Identifies Polo-Like Kinase 1 as a Target for Neuroblastoma Tumor-Initiating Cells. Cancer Research (2011), 71(4), 1385-1395.

4. Nagasawa, Joji; Mizokami, Atsushi; Koshida, Kiyoshi; Yoshida, Sei; Naito, Kenichiro; Namiki, Mikio. Novel HER2 selective tyrosine kinase inhibitor, TAK-165, inhibits bladder, kidney and androgen-independent prostate cancer in vitro and in vivo. International Journal of Urology (2006), 13(5), 587-592.

5. Sugita, Shozo; Kawashima, Hidenori; Tanaka, Tomoaki; Kurisu, Takeshi; Sugimura, Kazunobu; Nakatani, Tatsuya Effect of type I growth factor receptor tyrosine kinase inhibitors on phosphorylation and transactivation activity of the androgen receptor in prostate cancer cells: Ligand-independent activation of the N-terminal domain of the androgen receptor. Oncology Reports (2004), 11(6), 1273-1279.